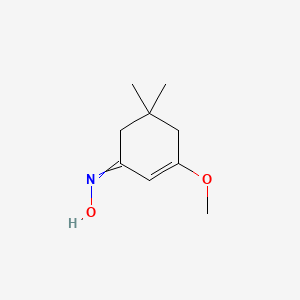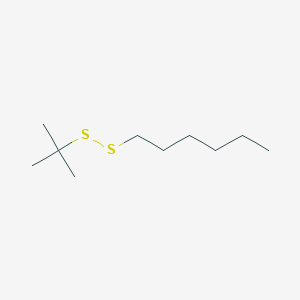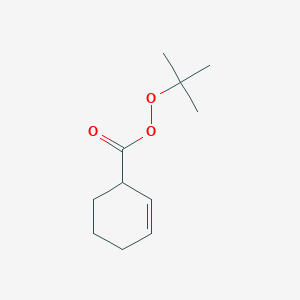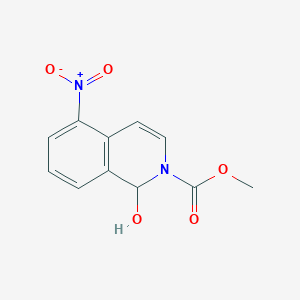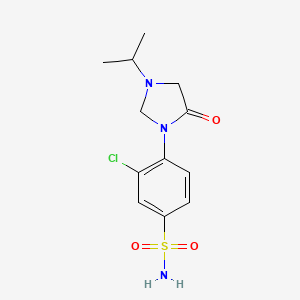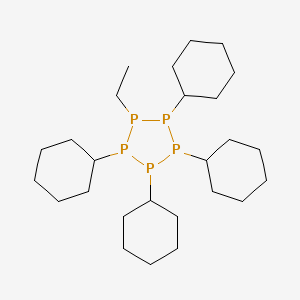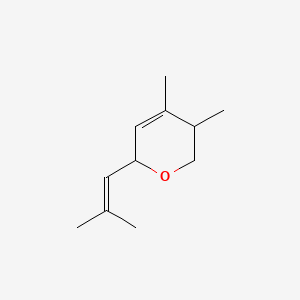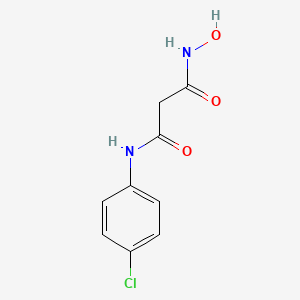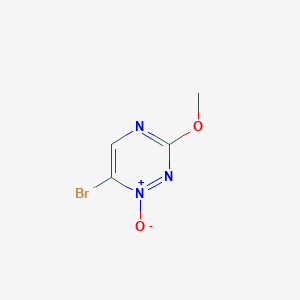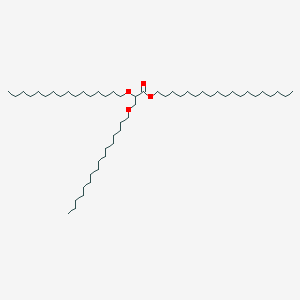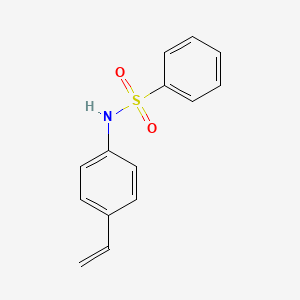![molecular formula C20H24Cl2S2 B14496039 1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] CAS No. 64826-29-5](/img/structure/B14496039.png)
1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] is an organic compound characterized by the presence of two sulfur atoms linking two benzene rings, each substituted with chloromethyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] typically involves the reaction of 3-(chloromethyl)-2,4,6-trimethylbenzene with sulfur sources under controlled conditions. One common method involves the use of disulfide linkages formed through the reaction of thiols or sulfur chlorides with the benzene derivative . The reaction conditions often require an inert atmosphere, such as argon or nitrogen, and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, yielding thiols.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT) are employed.
Substitution: Nucleophiles like amines or alcohols can react with the chloromethyl groups under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] involves its ability to interact with various molecular targets through its functional groups. The disulfide linkages can undergo redox reactions, influencing cellular redox states and signaling pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Disulfanediylbis[2,4,6-trimethylbenzene]
- 1,1’-Disulfanediylbis[3-methylbenzene]
- 1,1’-Disulfanediylbis[3-(bromomethyl)-2,4,6-trimethylbenzene]
Uniqueness
The chloromethyl groups provide sites for further functionalization, while the trimethyl groups influence the compound’s steric and electronic properties .
Properties
CAS No. |
64826-29-5 |
|---|---|
Molecular Formula |
C20H24Cl2S2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(chloromethyl)-4-[[3-(chloromethyl)-2,4,6-trimethylphenyl]disulfanyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C20H24Cl2S2/c1-11-7-13(3)19(15(5)17(11)9-21)23-24-20-14(4)8-12(2)18(10-22)16(20)6/h7-8H,9-10H2,1-6H3 |
InChI Key |
BSYQKVZENOQXJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)SSC2=C(C=C(C(=C2C)CCl)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)

